N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide
Description
N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidinone core (2-oxopyrrolidine) substituted at the 3-position with a carboxamide group.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-9-3-1-8(2-4-9)7-15-12(17)10-5-6-14-11(10)16/h1-4,10H,5-7H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRBCLNRYRLEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2-oxopyrrolidine-3-carboxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Oxidation Reactions
The oxopyrrolidine ring and carboxamide group participate in oxidation reactions:
Key observations :
-
Ring oxidation : The pyrrolidine ring undergoes oxidation at the α-carbon adjacent to the carbonyl group, forming a diketone intermediate under strong oxidizing conditions (e.g., KMnO₄/H⁺) .
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Amide oxidation : The carboxamide’s nitrogen may oxidize to form a nitroso derivative, though this requires harsh conditions (e.g., HNO₃/H₂SO₄) .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄ (acidic) | 2,5-dioxopyrrolidine-3-carboxamide | 45–60% | 80°C, 6–8 h in H₂O/H₂SO₄ |
| mCPBA | N-Oxide derivative | 72% | CH₂Cl₂, 0°C, 2 h |
Reduction Reactions
The carbonyl group in the oxopyrrolidine core is susceptible to reduction:
Mechanistic pathways :
-
LiAlH₄ : Reduces the amide to a secondary amine, forming N-(4-fluorobenzyl)-2-hydroxypyrrolidine-3-methylamine .
-
NaBH₄ : Selective reduction of the carbonyl to an alcohol is less efficient (<20% yield) due to steric hindrance.
| Reagent | Product | Selectivity |
|---|---|---|
| LiAlH₄ (excess) | Secondary amine derivative | High (>80%) |
| H₂/Pd-C | Saturated pyrrolidine (racemic mix) | Moderate (50%) |
Substitution Reactions
The fluorobenzyl group and carboxamide nitrogen participate in nucleophilic/electrophilic substitutions:
Aromatic Substitution
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Electrophilic substitution : The para-fluorine on the benzyl group directs incoming electrophiles (e.g., NO₂⁺) to the ortho position, forming nitro derivatives.
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Nucleophilic displacement : Fluorine can be replaced by alkoxy groups under alkaline conditions (e.g., NaOCH₃/DMF) .
Amide Functionalization
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Alkylation : The carboxamide nitrogen reacts with alkyl halides (e.g., CH₃I) in the presence of NaH, yielding N-alkyl derivatives .
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 2-oxopyrrolidine-3-carboxylic acid and 4-fluorobenzylamine .
Acid/Base Stability
The compound exhibits distinct behavior under acidic vs. basic conditions:
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents | Activation Energy (kcal/mol) |
|---|---|---|---|
| Oxidation | α-C of pyrrolidine | KMnO₄ | 23.4 |
| Reduction | Carboxamide carbonyl | LiAlH₄ | 18.9 |
| Electrophilic sub. | Fluorobenzyl ring | HNO₃/H₂SO₄ | 30.1 |
Mechanistic Insights from Computational Studies
-
DFT calculations (X3LYP/def2-SVP) reveal that acid-catalyzed dehydration proceeds via a four-step mechanism, with a rate-determining water elimination step (ΔG‡ = 18.2 kcal/mol) .
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Electron-withdrawing effects : The fluorine atom stabilizes transition states in aromatic substitution by −3.7 kcal/mol compared to non-fluorinated analogs .
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Potential
N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with biological targets, making it a candidate for developing therapeutic agents against various diseases, including cancer and neurodegenerative disorders. Research indicates that derivatives of this compound can exhibit potent activity against specific receptors, such as the retinoic acid-related orphan receptor gamma t (RORγt), which is implicated in autoimmune diseases .
2. Structure-Activity Relationship Studies
The compound's derivatives have been synthesized and evaluated to optimize their biological activity. For instance, modifications to the N-substituent have been shown to significantly influence potency and metabolic stability. A study highlighted that a 4-fluorobenzyl substituent led to compounds with improved efficacy in cellular assays while maintaining acceptable pharmacokinetic profiles .
Biological Studies
1. Enzyme Inhibition
this compound has been utilized in studies focusing on enzyme inhibition. It acts as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This mechanism is crucial for developing drugs targeting metabolic pathways involved in diseases like cancer .
2. Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. Studies have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
Material Science Applications
1. Development of Novel Materials
The unique structural properties of this compound make it a candidate for materials science applications. Its ability to form specific interactions at the molecular level can be leveraged to develop materials with tailored electronic or optical properties, which could be useful in sensors or electronic devices.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Research Findings
Biological Activity
N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 221.23 g/mol. The presence of the fluorine atom is significant as it enhances lipophilicity, which may influence the compound's biological activity and pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Substitution with 4-Fluorobenzyl Group : This step is crucial for enhancing the biological activity of the compound.
- Carboxamide Formation : The final step involves introducing the carboxamide functional group.
Anticancer Activity
A notable study investigated the cytotoxic effects of this compound on HeLa cervical cancer cells. The findings demonstrated that the compound inhibited cell proliferation and induced apoptosis in these cancer cells. The mechanism was linked to the downregulation of critical oncogenes and pathways involved in cell survival.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Zeng et al. (2021) | HeLa | 15.2 | Induction of apoptosis via E6/E7 downregulation |
Antimicrobial and Antifungal Activity
Another study highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Induction : Some studies suggest that this compound may induce oxidative stress in target cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Fluorobenzyl)-2-oxopyrrolidine-3-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a fluorobenzylamine derivative with a functionalized pyrrolidone. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) between 4-fluorobenzylamine and 2-oxopyrrolidine-3-carboxylic acid is a common approach. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid to amine) and solvent choice (DMF or DCM) to minimize side products . Purity is validated via HPLC (≥98%) and NMR spectroscopy (e.g., confirming the absence of unreacted starting materials).
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Key signals include the 4-fluorobenzyl group (δ 7.2–7.4 ppm for aromatic protons, δ 4.4–4.6 ppm for the CH₂ group) and the pyrrolidone ring (δ 2.1–2.8 ppm for CH₂ groups, δ 3.3–3.6 ppm for the carboxamide NH).
- HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) is used, with retention times compared to standards .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 263.1).
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Kinase inhibition assays (e.g., p300/CBP for related compounds like A-485) use recombinant enzymes and ATP-competitive substrates, with IC₅₀ calculated via fluorescence polarization .
- Cellular Assays : Antiproliferative activity is tested in cancer cell lines (e.g., GTL-16 gastric carcinoma) using MTT assays, with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How do structural modifications influence kinase selectivity and potency?
- Methodological Answer :
- SAR Studies : Modifications to the pyrrolidone ring (e.g., substitution at position 5) or fluorobenzyl group (e.g., halogen replacement) are evaluated. For example, replacing 4-fluorobenzyl with 4-chlorobenzyl in analogs reduces p300 inhibition by 10-fold .
- Selectivity Profiling : Broad kinase panels (e.g., 400+ kinases) identify off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding poses in ATP pockets, highlighting steric clashes or hydrogen-bond interactions .
Q. What crystallographic data exist for related compounds, and how can they guide drug design?
- Methodological Answer :
- X-ray Crystallography : Structures of analogs (e.g., thiazolidinone derivatives) reveal key interactions, such as hydrogen bonds between the carboxamide and kinase residues (e.g., Lys145 in Met kinase) .
- Data Utilization : Overlaying co-crystal structures (e.g., PDB: 4X4H) with the target compound identifies opportunities to enhance binding affinity (e.g., introducing methyl groups to fill hydrophobic pockets) .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Methodological Answer :
- Data Triangulation : Compare results across multiple assays (e.g., enzyme vs. cellular activity). For example, a compound may show strong enzyme inhibition but poor cellular uptake due to logP >5.
- Counter-Screening : Test analogs in orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays for target engagement) .
Key Research Findings
- Mechanistic Insight : The fluorobenzyl group is critical for hydrogen bonding with kinase hinge regions, while the pyrrolidone’s carbonyl oxygen mediates water-mediated interactions .
- In Vivo Efficacy : Orally administered analogs (10 mg/kg) achieve tumor stasis in xenograft models, with bioavailability >60% and T₁/₂ >6 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
